molecular formula O6S6-2 B14687469 Tetrasulfane-1,4-disulfonate CAS No. 31294-89-0

Tetrasulfane-1,4-disulfonate

Cat. No.: B14687469
CAS No.: 31294-89-0
M. Wt: 288.4 g/mol
InChI Key: UMIMASAQGBNPAE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasulfane-1,4-disulfonate is a chemical compound characterized by the presence of four sulfur atoms and two sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfane-1,4-disulfonate can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical tetrasulfides . This method is practical and scalable, relying on easily available, unfunctionalized substrates.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative coupling of sulfur-containing compounds. This process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrasulfane-1,4-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfinic acid, nickel catalysts, and various oxidizing agents . Reaction conditions often involve specific temperatures, pressures, and the presence of light for photocatalytic reactions.

Major Products Formed

Major products formed from the reactions of this compound include trisulfide dioxides, various sulfur-containing intermediates, and other polysulfanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetrasulfane-1,4-disulfonate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong chemical bonds with other molecules makes it valuable in various industrial applications .

Properties

CAS No.

31294-89-0

Molecular Formula

O6S6-2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/H2O6S6/c1-11(2,3)9-7-8-10-12(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2

InChI Key

UMIMASAQGBNPAE-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=O)SSSSS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.